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molecular formula C11H13N B042741 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole CAS No. 80278-94-0

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Cat. No. B042741
M. Wt: 159.23 g/mol
InChI Key: JTROANRTWHDFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141563B2

Procedure details

A mixture of 1,2,3,4-tetrahydrocyclopenta[b]indole (11 mmol, 1.8 g), 5% Pd/C (0.5 g), and concentrated hydrochloric acid (1.2 mL) was hydrogenated at 45 psi on a Parr shaker. After 3 h, the mixture was removed from the shaker and filtered through Celite. The solid bed was washed with methanol. The filtrate was concentrated. The crude oil was dissolved in 1 N HCl and washed with ether. The aqueous phase was treated with 2.5 N NaOH to pH>10 and then extracted with chloroform. The combined chloroform extracts were dried over MgSO4, filtered and concentrated to give the crude indoline. The material was purified by flash column chromatography through silica gel (Biotage, elution with 10% ethyl acetate-hexanes) to give the known indoline (7.6 mmol, 1.2 g, 69%) as a clear oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[NH:5][C:4]=2[CH2:3][CH2:2]1.Cl>[Pd]>[CH2:1]1[CH:12]2[CH:4]([NH:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=32)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C1CCC=2NC=3C=CC=CC3C21
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was removed from the shaker
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The solid bed was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude oil was dissolved in 1 N HCl
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with 2.5 N NaOH to pH>10
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude indoline
CUSTOM
Type
CUSTOM
Details
The material was purified by flash column chromatography through silica gel (Biotage, elution with 10% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1CCC2NC=3C=CC=CC3C21
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.6 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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